3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile
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Overview
Description
3-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is an organic compound that features a benzonitrile group attached to a triazole ring substituted with two bromine atoms
Mechanism of Action
Mode of Action
Compounds with a 1,2,4-triazole moiety have been known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .
Biochemical Pathways
The biochemical pathways affected by “3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” are currently unknown
Result of Action
Some 1,2,4-triazole derivatives have demonstrated cytotoxic effects against certain cancer cell lines , suggesting potential antitumor activity.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “this compound” is currently unknown . Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with a benzonitrile derivative. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would reduce the nitrile group to an amine.
Scientific Research Applications
3-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: Shares the triazole ring with bromine substitutions but lacks the benzonitrile group.
3-Bromo-1H-1,2,4-triazole: Similar structure but with only one bromine atom.
1,2,4-Triazole: The parent compound without any bromine or benzonitrile substitutions.
Uniqueness
3-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is unique due to the presence of both the benzonitrile and the dibromo-triazole moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Biological Activity
3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and the implications of its activity in various therapeutic contexts.
Molecular Structure and Characteristics:
- Molecular Formula: C10H7Br2N5
- Molecular Weight: 312.00 g/mol
- CAS Number: 1240568-38-0
The compound features a triazole ring that is known for its diverse biological activities, including antifungal and anticancer properties. The presence of bromine atoms enhances its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with benzonitrile under controlled conditions. The reaction can be summarized as follows:
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance:
- Inhibition of Kinase Activity: Compounds similar to this compound have shown significant inhibition against Bcr-Abl kinases associated with chronic myeloid leukemia (CML). The inhibition of these kinases is crucial for controlling cancer cell proliferation .
- Cell Proliferation Studies: In vitro studies demonstrated that derivatives with similar structures significantly suppressed the proliferation of human CML cell lines (e.g., K562 and KU812) at low nanomolar concentrations .
Antifungal Activity
Triazole compounds are well-documented for their antifungal properties. The structural characteristics of this compound suggest it may exhibit similar antifungal activity:
- Mechanism of Action: Triazoles inhibit the enzyme lanosterol demethylase (a key enzyme in ergosterol biosynthesis), which is essential for fungal cell membrane integrity .
Study 1: Anticancer Efficacy
A study evaluated a series of triazole derivatives for their efficacy against various cancer cell lines. The compound demonstrated an IC50 value in the low nanomolar range against resistant Bcr-Abl mutants. This suggests that modifications to the triazole structure can lead to potent inhibitors capable of overcoming resistance mechanisms in CML treatment .
Study 2: Antifungal Screening
Another investigation focused on the antifungal properties of triazole derivatives. The results indicated that compounds structurally related to this compound exhibited significant activity against Candida species and Aspergillus spp., with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
Summary Table of Biological Activities
Activity Type | Target | Result |
---|---|---|
Anticancer | Bcr-Abl Kinase | IC50 in low nanomolar range |
Antifungal | Fungal Enzymes | Significant inhibition observed |
Cell Proliferation | CML Cell Lines | Suppressed proliferation effectively |
Properties
IUPAC Name |
3-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N4/c11-9-14-10(12)16(15-9)6-8-3-1-2-7(4-8)5-13/h1-4H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWGMNVIFUDZNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C(=NC(=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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